

In-Depth Technical Guide: 2-(3-Fluoro-5-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(3-Fluoro-5-methylphenyl)acetonitrile
Cat. No.:	B1303432

[Get Quote](#)

CAS Number: 518070-21-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(3-Fluoro-5-methylphenyl)acetonitrile**, a key chemical intermediate. This document collates available data on its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its potential applications in research and drug discovery, while also noting the current absence of published biological activity data.

Chemical and Physical Properties

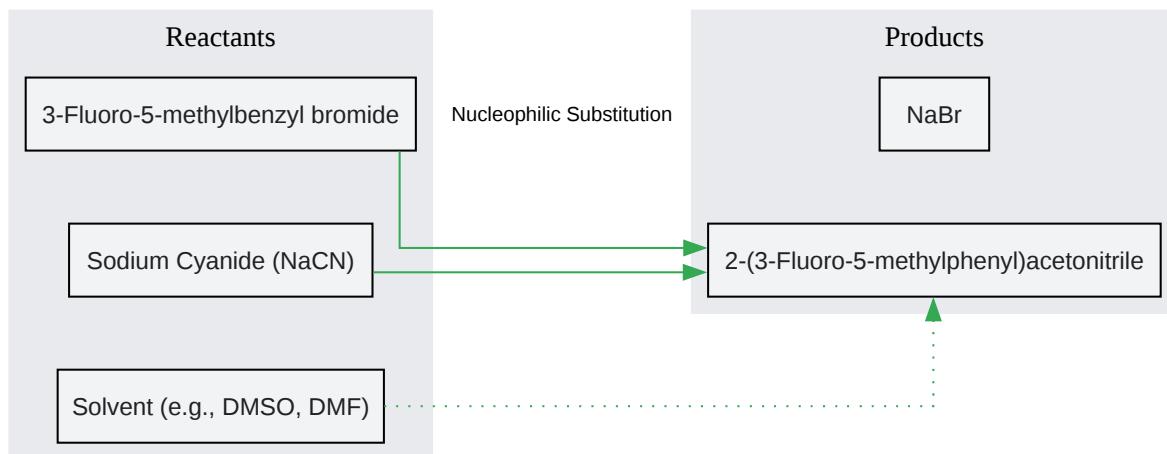
Quantitative data for **2-(3-Fluoro-5-methylphenyl)acetonitrile** is limited in publicly accessible literature. The following tables summarize available and predicted data for this compound and related structures to provide a comparative overview.

Table 1: Identifier and General Properties of **2-(3-Fluoro-5-methylphenyl)acetonitrile**

Property	Value	Source
CAS Number	518070-21-8	Chemical Supplier Catalogs
Molecular Formula	C ₉ H ₈ FN	Calculated
Molecular Weight	149.17 g/mol	Calculated
IUPAC Name	2-(3-Fluoro-5-methylphenyl)acetonitrile	IUPAC Nomenclature

Table 2: Predicted Physicochemical Properties of **2-(3-Fluoro-5-methylphenyl)acetonitrile** and Related Compounds

Property	2-(3-Fluoro-5-methylphenyl)acetonitrile	2-(4-Fluoro-3-methylphenyl)acetonitrile[1]	2-(2-Fluoro-3-methoxyphenyl)acetonitrile[2]	2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetonitrile[3]
Topological Polar Surface Area (TPSA)	23.79 Å ²	23.79 Å ²	33.02 Å ²	23.79 Å ²
logP	2.20	2.20	1.90	2.6
Hydrogen Bond Acceptors	1	1	2	1
Hydrogen Bond Donors	0	0	0	0
Rotatable Bonds	1	1	2	1


Note: The properties for **2-(3-Fluoro-5-methylphenyl)acetonitrile** are predicted based on its structure and comparison with structurally similar compounds.

Synthesis and Experimental Protocols

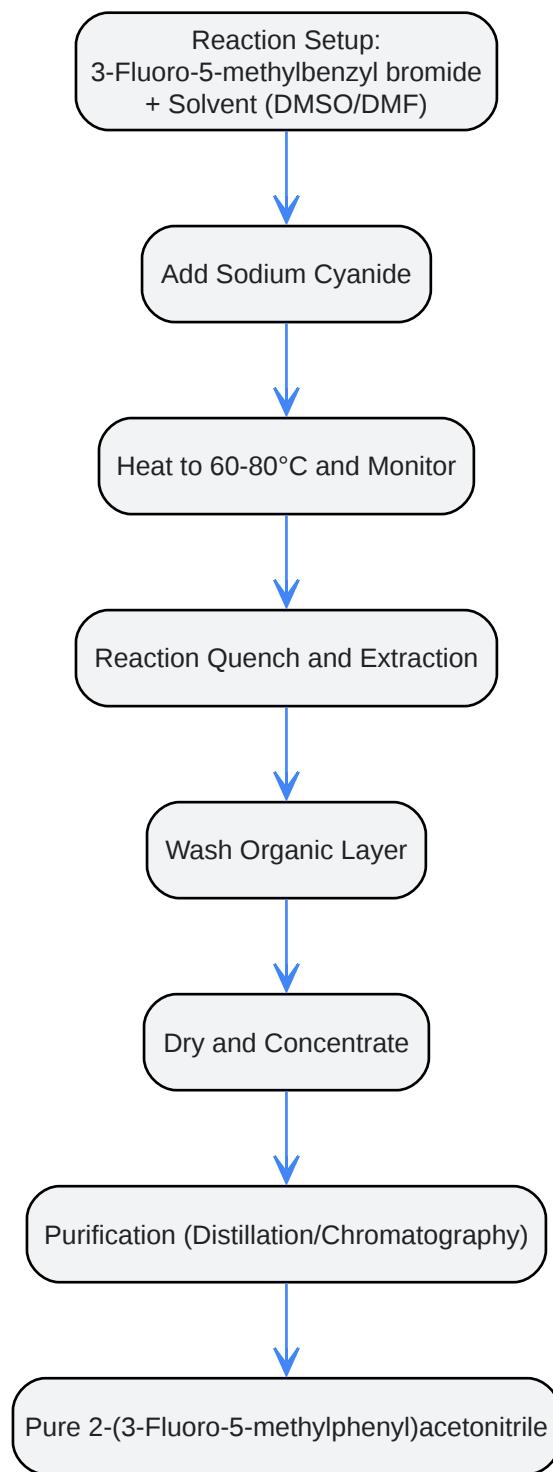
While a specific, detailed experimental protocol for the synthesis of **2-(3-Fluoro-5-methylphenyl)acetonitrile** is not readily available in published literature, a common and

effective method for the synthesis of phenylacetonitriles is through the cyanation of the corresponding benzyl halide. The following protocol is a generalized procedure adapted from methods used for similar compounds.[4][5]

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-(3-Fluoro-5-methylphenyl)acetonitrile**.


Experimental Protocol: Cyanation of 3-Fluoro-5-methylbenzyl bromide

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 3-fluoro-5-methylbenzyl bromide (1 equivalent) and a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Addition of Cyanide: To the stirred solution, add sodium cyanide (1.1 to 1.5 equivalents) portion-wise. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
- Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography

(GC).

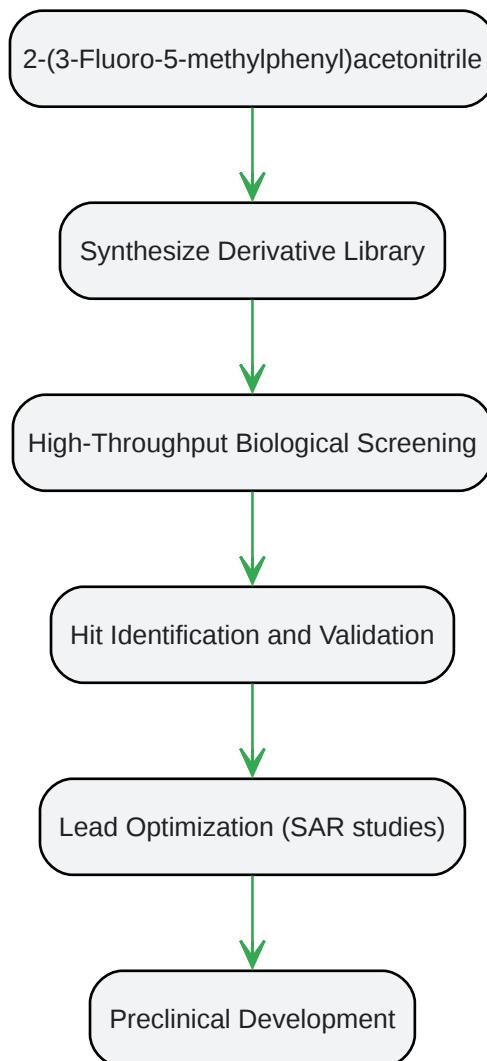
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
- Extraction and Washing: Separate the organic layer and wash it sequentially with water and brine to remove any remaining inorganic salts and solvent.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **2-(3-Fluoro-5-methylphenyl)acetonitrile**.

Workflow for Synthesis and Purification:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification.

Biological Activity and Potential Applications


As of the date of this document, there is no specific published research detailing the biological activity or mechanism of action of **2-(3-Fluoro-5-methylphenyl)acetonitrile**. Phenylacetonitrile derivatives are, however, known to be valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the fluoro and methyl groups on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Potential Research Applications:

- **Medicinal Chemistry:** This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form various heterocyclic scaffolds.
- **Drug Discovery:** The fluorinated phenyl motif is of interest in drug design as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability. This intermediate could be utilized in the development of novel inhibitors or modulators of various biological targets. For instance, related quinolinone-3-carboxamide derivatives have been investigated as CFTR potentiators.^[6]

Given the lack of direct biological data, a logical workflow for investigating this compound would involve its use in the synthesis of a library of derivatives, which would then be subjected to biological screening.

Logical Workflow for Biological Investigation:

[Click to download full resolution via product page](#)

Caption: A logical workflow for new drug discovery.

Conclusion

2-(3-Fluoro-5-methylphenyl)acetonitrile is a chemical intermediate with the CAS number 518070-21-8. While specific experimental data on its properties and biological activity are currently limited in the public domain, its structure suggests significant potential as a building block in medicinal chemistry and drug discovery. The synthetic route via cyanation of the corresponding benzyl halide is a plausible and established method for its preparation. Further research is warranted to synthesize and evaluate derivatives of this compound to explore their potential therapeutic applications. Researchers and drug development professionals are

encouraged to consider this compound as a valuable starting material for the generation of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | C9H5F4N | CID 2737598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-(3-Fluoro-5-methylphenyl)acetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303432#2-3-fluoro-5-methylphenyl-acetonitrile-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com